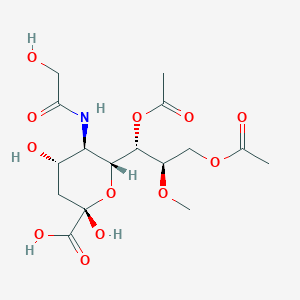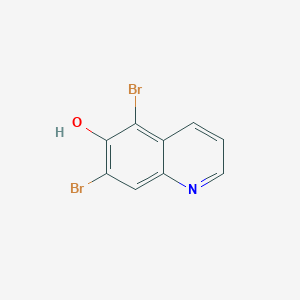
(2R,3S,4R)-2-((R)-1-Hydroxyethyl)pyrrolidine-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol is a chiral organic compound that features a pyrrolidine ring with hydroxyl and hydroxyethyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as amino acids or other chiral precursors.
Cyclization: The formation of the pyrrolidine ring is achieved through cyclization reactions, often involving nucleophilic substitution or cycloaddition reactions.
Functional Group Introduction: Hydroxyl and hydroxyethyl groups are introduced through selective functionalization reactions, such as oxidation or reduction.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes that maximize yield and minimize cost. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Green Chemistry: Employing environmentally friendly solvents and reagents to reduce waste and improve sustainability.
化学反应分析
Types of Reactions
(2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
(2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes through binding to active sites.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that affect cellular functions.
相似化合物的比较
Similar Compounds
(2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol: Unique due to its specific stereochemistry and functional groups.
Other Pyrrolidine Derivatives: Compounds with similar ring structures but different substituents.
Chiral Alcohols: Compounds with similar hydroxyl and hydroxyethyl groups but different core structures.
Uniqueness
The uniqueness of (2R,3S,4R)-2-(®-1-Hydroxyethyl)pyrrolidine-3,4-diol lies in its specific stereochemistry, which can impart distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC 名称 |
(2R,3S,4R)-2-[(1R)-1-hydroxyethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c1-3(8)5-6(10)4(9)2-7-5/h3-10H,2H2,1H3/t3-,4-,5-,6-/m1/s1 |
InChI 键 |
HVRWFMCLXNLOCH-KVTDHHQDSA-N |
手性 SMILES |
C[C@H]([C@@H]1[C@@H]([C@@H](CN1)O)O)O |
规范 SMILES |
CC(C1C(C(CN1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3E,7E)-3,7-bis[6-bromo-7-fluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B12854407.png)


![2-[2-(Benzyloxy)phenyl]thiophene](/img/structure/B12854422.png)



![2-(Chloromethyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12854439.png)
![(6-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B12854440.png)



